molecular formula C34H16N4O4 B13805332 7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

Cat. No.: B13805332
M. Wt: 544.5 g/mol
InChI Key: JXCCZFMNCLEPGM-UHFFFAOYSA-N
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Description

The compound 7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.2²,⁵.0³,¹².0⁴,⁹.0¹³,²³.0²⁰,²⁴]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone is a highly complex polycyclic molecule characterized by a heptacyclic core, pyridinyl substituents, and tetrone functionalities. The pyridin-2-yl groups at positions 7 and 18 introduce nitrogen-based electron-withdrawing effects, which may influence solubility, reactivity, and intermolecular interactions .

Properties

Molecular Formula

C34H16N4O4

Molecular Weight

544.5 g/mol

IUPAC Name

7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone

InChI

InChI=1S/C34H16N4O4/c39-31-21-11-7-17-19-9-13-23-30-24(34(42)38(33(23)41)26-6-2-4-16-36-26)14-10-20(28(19)30)18-8-12-22(29(21)27(17)18)32(40)37(31)25-5-1-3-15-35-25/h1-16H

InChI Key

JXCCZFMNCLEPGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC=CC=N9)C2=O

Origin of Product

United States

Preparation Methods

Multi-step Cyclization and Condensation Approach

  • Starting materials: Often begin with substituted aromatic aldehydes and nitrogen-containing heterocyclic precursors such as pyridine derivatives.
  • Key reactions: Sequential cyclization steps to form the heptacyclic core, involving amination, condensation, and oxidative cyclization.
  • Typical conditions: Use of reflux in polar aprotic solvents (e.g., DMF, ethanol) with bases or acid catalysts to promote ring closure.
  • Purification: Recrystallization from solvent mixtures such as DMF/ethanol to isolate the target compound in crystalline form.

Analogous Synthetic Routes from Related Compounds

  • Synthesis of diazaheptacyclo compounds with similar tetrone functionalities typically involves:
    • Preparation of intermediate diimides or bisanhydrides.
    • Functionalization with pyridinyl groups via nucleophilic substitution or cross-coupling reactions.
    • Final cyclization under controlled temperature to form the heptacyclic skeleton.

Comparative Table of Related Compound Synthesis

Compound Name Key Structural Features Synthetic Highlights Reference
7,18-bis(2-ethylhexyl)-11,22-difluoro-7,18-diazaheptacyclo[14.6.2...]hexacosa-tetrone Diazaheptacyclo core with fluoro substituents Multi-step synthesis involving bromination and alkylation
7,18-bis(2-methylphenyl)-7,18-diazaheptacyclo... Similar diazaheptacyclo structure with methylphenyl substituents Substituted aromatic aldehydes used in condensation
7-(3-chlorophenyl)-7-diazaheptacyclo... Halogen-substituted diazaheptacyclo Halogenation affects electronic properties, synthetic route includes halogen introduction

Summary Table of Preparation Parameters

Preparation Step Reagents/Conditions Purpose Notes
Aldol Condensation Aromatic aldehydes, NaOH, methanol Formation of chalcone intermediates Room temperature, 7-8 hours stirring
Cyclization Thiourea or hydrazine derivatives, ethanol, reflux Formation of diaza rings Typically 4-12 hours heating
Ring Closure DMF or ethanol, TEA, reflux Formation of heptacyclic core Requires careful temperature control
Functionalization Oxidizing agents or tetracarboxylic acid derivatives Installation of ketone groups Purification by recrystallization

Research Findings and Analytical Data

  • Preliminary studies suggest that the diazaheptacyclo structure confers unique chemical reactivity, including potential for electrophilic substitution and metal coordination due to nitrogen atoms.
  • Compounds with similar frameworks show promising biological activities such as antimicrobial, anticancer, and anticonvulsant properties, indicating potential applications of this compound in medicinal chemistry.
  • Analytical characterization typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the complex polycyclic structure and substituent positions.

Chemical Reactions Analysis

Types of Reactions

7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogenating agents (e.g., chlorine gas). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high efficiency and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds .

Scientific Research Applications

7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Analysis and Key Features

The compound’s core structure shares similarities with Pigment Red 149 (7,18-bis(3,5-dimethylphenyl)-analog), a known industrial pigment . Key structural distinctions include:

  • Substituents : The target compound features pyridin-2-yl groups, whereas Pigment Red 149 has 3,5-dimethylphenyl substituents. This difference impacts electronic properties (e.g., conjugation, dipole moments) and steric bulk.
  • Ring System : Both compounds share the heptacyclohexacosa framework, but variations in substituent positions and bridgehead atoms (e.g., oxygen vs. nitrogen) alter molecular symmetry and packing efficiency.
Substituent-Driven Property Variations
Compound Name Substituents Key Properties Applications References
Target Compound Pyridin-2-yl High polarity, potential H-bonding Research (hypothetical)
Pigment Red 149 3,5-Dimethylphenyl Enhanced hydrophobicity, thermal stability Industrial pigments
7,18-Dimethyl analog (CAS 52349-09-4) Methyl groups Reduced steric hindrance, lower melting point Unspecified

Key Findings :

  • Solubility : The pyridinyl substituents may improve solubility in polar solvents (e.g., DMF, DMSO) relative to the hydrophobic 3,5-dimethylphenyl groups in Pigment Red 149 .
  • Crystallinity : Structural analogs like 14-Methoxy-2,16-dioxapentacyclo[...]tetraene-7,20-dione () exhibit hydrogen-bonding networks (C–H···O interactions) that stabilize crystal packing. Similar behavior is plausible for the target compound, though experimental data are lacking .

Biological Activity

The compound 7,18-dipyridin-2-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone represents a complex polycyclic structure that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by multiple nitrogen-containing heterocycles and a tetrone moiety which may contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC₃₄H₃₀N₄O₄
Molecular Weight578.62 g/mol
IUPAC Name7,18-dipyridin-2-yl...
CAS NumberNot available

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity through various mechanisms including apoptosis induction and cell cycle arrest. For instance:

  • Mechanism of Action : The compound may interact with DNA or RNA synthesis pathways or inhibit specific kinases involved in cancer cell proliferation.
  • Case Study : A study on related diazaheptacyclo compounds demonstrated a dose-dependent inhibition of tumor growth in xenograft models .

Antimicrobial Activity

The presence of pyridine rings suggests potential antimicrobial properties:

  • In Vitro Studies : Compounds with similar frameworks have shown activity against Gram-positive and Gram-negative bacteria.
  • Research Findings : A study reported that derivatives of diazaheptacyclo structures exhibited minimum inhibitory concentrations (MICs) effective against Staphylococcus aureus and Escherichia coli .

Neuroprotective Effects

Emerging studies suggest neuroprotective roles for similar compounds:

  • Mechanism Insights : These compounds may mitigate oxidative stress or modulate neurotransmitter systems.
  • Case Study : In animal models of neurodegenerative diseases, related compounds improved cognitive function and reduced markers of neuroinflammation .

Toxicity and Safety

Understanding the toxicity profile is crucial for therapeutic applications:

  • Toxicological Assessments : Preliminary studies indicate that while certain derivatives are well-tolerated at therapeutic doses, higher concentrations could lead to cytotoxicity in non-target cells.
  • Research Findings : A comprehensive toxicity evaluation highlighted the need for further studies to establish safe dosing ranges .

Q & A

Q. What are the critical synthetic parameters for optimizing the yield and purity of this compound?

  • Methodological Answer : Synthesis requires multi-step organic reactions with precise control of temperature (e.g., 60–100°C), solvent selection (dimethyl sulfoxide or acetonitrile for polar intermediates), and Lewis acid catalysts (e.g., BF₃·Et₂O for cyclization steps). Purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the tetrone core .
  • Table 1 : Key Synthesis Parameters
StepSolventCatalystTemperature (°C)Yield (%)
CyclizationDMSOBF₃·Et₂O8045–55
FunctionalizationAcetonitrilePd(PPh₃)₄10030–40

Q. How can the polycyclic framework and functional groups be characterized spectroscopically?

  • Methodological Answer : Use X-ray crystallography (as in ) to resolve the heptacyclic structure. Pair with ¹H/¹³C NMR to confirm pyridinyl substituents and ketone positions. For diazine groups, FT-IR (C=O stretches at 1680–1720 cm⁻¹) and high-resolution mass spectrometry (HRMS) validate molecular weight and fragmentation patterns .

Q. What experimental strategies address the compound’s low solubility in aqueous systems?

  • Methodological Answer : Introduce hydrophilic moieties (e.g., carboxylates) via post-synthetic modification. Alternatively, use co-solvents like DMSO-water mixtures (70:30 v/v) for in vitro studies. Dynamic light scattering (DLS) can monitor aggregation in solution .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Methodological Answer : Employ density functional theory (DFT) to map electron density at the tetrone and pyridinyl sites. Simulate reaction pathways (e.g., nucleophilic attacks on ketones) using Gaussian or COMSOL Multiphysics. Validate predictions with kinetic studies (e.g., monitoring intermediates via LC-MS) .

Q. What strategies resolve contradictions in spectroscopic data for structural isomers?

  • Methodological Answer : Combine NOESY NMR (to assess spatial proximity of protons) and variable-temperature NMR to distinguish dynamic isomerization from static mixtures. For ambiguous cases, synthesize isotopically labeled analogs (e.g., ¹³C-labeled ketones) to track bond connectivity .

Q. How can AI-driven automation improve the synthesis scale-up process?

  • Methodological Answer : Implement AI platforms (e.g., Bayesian optimization) to iteratively adjust reaction parameters (solvent ratios, catalyst loading) based on real-time HPLC purity data. Use robotic liquid handlers for high-throughput screening of conditions .

Data Contradiction Analysis

Q. How to address discrepancies in reported catalytic efficiencies for diazine functionalization?

  • Methodological Answer : Replicate studies using standardized protocols (e.g., identical solvent purity, catalyst batches). Perform control experiments to rule out side reactions (e.g., ketone reduction by residual solvents). Cross-validate with independent techniques like XPS to confirm catalytic surface states .

Theoretical Framework Integration

Q. How does the compound’s electronic structure align with frontier molecular orbital (FMO) theory for photochemical applications?

  • Methodological Answer : Calculate HOMO-LUMO gaps via DFT to predict UV-Vis absorption maxima. Compare with experimental spectra (e.g., λmax at 350–400 nm for n→π* transitions). Correlate FMO localization with regioselectivity in photo-oxidation reactions .

Ethical and Safety Considerations

Q. What safety protocols are critical for handling reactive intermediates during synthesis?

  • Methodological Answer : Use inert atmosphere (N₂/Ar) for air-sensitive steps (e.g., Grignard additions). Monitor exothermic reactions with in situ IR thermography. Implement waste neutralization protocols for acidic/byproduct streams .

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